tert-butyl N-{8-aminobicyclo[3.2.1]octan-1-yl}carbamate
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Overview
Description
tert-Butyl N-{8-aminobicyclo[3.2.1]octan-1-yl}carbamate: is a chemical compound with the molecular formula C13H24N2O2 and a molecular weight of 240.34 g/mol . This compound is primarily used in research and development, particularly in the pharmaceutical industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{8-aminobicyclo[3.2.1]octan-1-yl}carbamate typically involves the reaction of 8-aminobicyclo[3.2.1]octane with tert-butyl chloroformate under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-{8-aminobicyclo[3.2.1]octan-1-yl}carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide .
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride .
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: Formation of or .
Reduction: Formation of or .
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
Chemistry: tert-Butyl N-{8-aminobicyclo[3.2.1]octan-1-yl}carbamate is used as a building block in organic synthesis, particularly in the synthesis of complex molecules .
Biology: The compound is used in the study of biological systems, particularly in the development of enzyme inhibitors and receptor modulators .
Medicine: In the pharmaceutical industry, the compound is used in the development of new drugs, particularly those targeting the central nervous system .
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds .
Mechanism of Action
The mechanism of action of tert-butyl N-{8-aminobicyclo[3.2.1]octan-1-yl}carbamate involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can act as an inhibitor or modulator, affecting the activity of these targets and thereby influencing various biological pathways .
Comparison with Similar Compounds
- tert-Butyl (8-aminobicyclo[3.2.1]octan-3-yl)carbamate hydrochloride
- tert-Butyl (1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate
- rac-tert-butyl N-[(1R,2R,5S)-8-oxobicyclo[3.2.1]octan-2-yl]carbamate
Uniqueness: tert-Butyl N-{8-aminobicyclo[3.2.1]octan-1-yl}carbamate is unique due to its specific bicyclic structure and the presence of both amino and carbamate functional groups. This combination of features makes it particularly useful in the synthesis of complex molecules and in the development of new pharmaceuticals .
Properties
CAS No. |
1354952-14-9 |
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Molecular Formula |
C13H24N2O2 |
Molecular Weight |
240.34 g/mol |
IUPAC Name |
tert-butyl N-(8-amino-1-bicyclo[3.2.1]octanyl)carbamate |
InChI |
InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-13-7-4-5-9(6-8-13)10(13)14/h9-10H,4-8,14H2,1-3H3,(H,15,16) |
InChI Key |
UVLGMZFCEXVMIG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC12CCCC(C1N)CC2 |
Origin of Product |
United States |
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